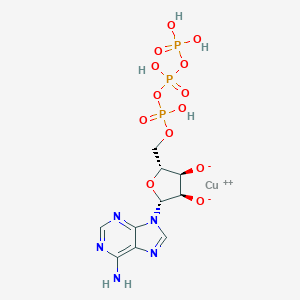

Copper adenosine triphosphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

18925-86-5 |

|---|---|

Molecular Formula |

C10H14CuN5O13P3 |

Molecular Weight |

568.71 g/mol |

IUPAC Name |

copper;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate |

InChI |

InChI=1S/C10H14N5O13P3.Cu/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

WGLPTDWXNJFVTC-MCDZGGTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |

Synonyms |

copper adenosine triphosphate Cu ATP CuATP |

Origin of Product |

United States |

Synthesis and Characterization of Copper Adenosine Triphosphate Complexes

Synthetic Methodologies for Copper(I)-ATP Complexes

The synthesis of Copper(I)-ATP complexes presents a unique challenge due to the inherent instability of the Cu(I) ion in aqueous solutions, where it is prone to disproportionation into Cu(II) and Cu(0). Consequently, methodologies for preparing Cu(I)-ATP complexes often involve the use of stabilizing ligands or controlled, oxygen-free environments.

Functional characterization of copper ATPases has shown that Cu(I) is the transported species, highlighting the biological relevance of Cu(I) complexes. nih.gov The preparation of these complexes for study often involves the reaction of a Cu(I) source, such as copper(I) chloride or copper(I) iodide, with a solution of ATP, typically as its sodium salt, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The use of aprotic solvents can also stabilize the Cu(I) state. Furthermore, the presence of additional ligands, particularly those with soft donor atoms like sulfur (e.g., from cysteine or methionine residues in proteins), can effectively stabilize the Cu(I)-ATP complex, which is pertinent to its environment within biological systems like the copper-transporting P-type ATPases. nih.govbmbreports.org

Synthetic Methodologies for Copper(II)-ATP Complexes

In contrast to their Cu(I) counterparts, Copper(II)-ATP complexes are readily synthesized in aqueous media. The general approach involves the reaction of a soluble Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), copper(II) nitrate (B79036) (Cu(NO₃)₂), or copper(II) chloride (CuCl₂), with an aqueous solution of adenosine (B11128) triphosphate, usually in the form of its disodium (B8443419) salt (Na₂ATP). researchgate.netufv.br

The formation and structure of the resulting Cu(II)-ATP complexes are highly dependent on the pH of the solution and the molar ratio of the reactants. nih.govd-nb.info At low pH values, the complexation primarily occurs between the Cu(II) ion and the phosphate (B84403) groups of the ATP molecule. As the pH increases, deprotonation of the adenine (B156593) ring's N1 and N7 positions allows for additional coordination sites, leading to the formation of various complex species. nih.govmdpi.com Researchers often prepare a series of solutions with varying pH and metal-to-ligand ratios to isolate or study specific Cu(II)-ATP species. For instance, a common procedure involves mixing equimolar solutions of a Cu(II) salt and ATP and then adjusting the pH with a base like sodium hydroxide (B78521) (NaOH) to promote the formation of the desired complex, which can sometimes be precipitated and isolated as a solid. researchgate.net

Spectroscopic Characterization Techniques for Copper-ATP Complexes

A suite of spectroscopic techniques is indispensable for elucidating the coordination environment, electronic structure, and vibrational properties of copper-ATP complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, making it ideal for the characterization of Cu(II) (d⁹ configuration) complexes. mdpi.commdpi.com EPR spectroscopy provides detailed information about the coordination geometry and the nature of the atoms ligated to the copper ion. mdpi.comcore.ac.uk

The EPR spectra of Cu(II)-ATP complexes are typically characterized by g-tensor and hyperfine coupling constant (A) values. mdpi.comcore.ac.uk Square planar or square pyramidal Cu(II) complexes usually show axial EPR signals (gₓ < gᵧ << g₂), which is consistent with the unpaired electron residing in the dₓ²-ᵧ² orbital. mdpi.com Studies on Cu(II)-ATP have shown that the coordination environment involves the N7 atom of the adenine base along with oxygen atoms from the β- and γ-phosphate groups. d-nb.info This coordination is reflected in the EPR parameters. For example, the interaction between Cu(II) and ATP leads to distinct EPR signals compared to the free Cu(II) ion. researchgate.net

Table 1: Representative EPR Spectroscopic Parameters for Cu(II) Complexes

| Complex/System | g∥ | A∥ (x 10⁻⁴ cm⁻¹) | Inferred Coordination Environment | Reference |

|---|---|---|---|---|

| Cu(II)-ATP | ~2.37 | ~145 | {1N, 2O} type chromophore | mdpi.com |

Note: The parameters can vary depending on pH, solvent, and the presence of other ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure of copper-ATP complexes in solution. While the paramagnetic nature of Cu(II) can cause significant broadening of NMR signals, making analysis challenging, it can still provide valuable information through the observation of paramagnetic shifts. d-nb.info For diamagnetic Cu(I) complexes, NMR is more straightforward.

¹H, ¹³C, and ³¹P NMR are the most commonly used techniques. d-nb.infomdpi.com

³¹P NMR: This is particularly useful for identifying the involvement of the phosphate chain in copper binding. Upon complexation with Cu(II), the signals corresponding to the phosphorus atoms (Pα, Pβ, Pγ) of ATP exhibit significant shifts and broadening. For instance, studies have shown that the Pβ and Pγ signals are more affected than the Pα signal, indicating that the terminal phosphate groups are the primary binding sites. d-nb.infomdpi.com

¹H and ¹³C NMR: These techniques are used to determine the participation of the adenine and ribose moieties in coordination. Chemical shift perturbations of the H8/C8 and H2/C2 protons and carbons of the adenine ring upon addition of copper ions suggest coordination through the N7 and/or N1 nitrogen atoms. d-nb.infomdpi.com For example, a significant shift in the C8 signal is indicative of N7 involvement. mdpi.com The observation of slow or intermediate exchange in the NMR spectra for certain domains upon interaction with copper(I) can also provide insights into the formation of adducts. nih.gov

Table 2: Observed NMR Chemical Shift Changes (Δδ) in ATP upon Copper(II) Complexation

| Nucleus | Observed Shift/Change | Interpretation | Reference |

|---|---|---|---|

| ³¹P (Pβ, Pγ) | Significant downfield shifts and broadening | Primary coordination to β- and γ-phosphate groups | d-nb.infomdpi.com |

| ¹³C (C8) | Significant shift | Coordination via the N7 atom of the adenine ring | mdpi.com |

| ¹³C (C2, C6) | Smaller shifts | Indicates N7 is the preferred purine (B94841) binding site over N1 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrophotometric Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to monitor the formation of Cu(II)-ATP complexes and to study their electronic properties. nih.gov The binding of Cu(II) to ATP affects both the absorption spectrum of ATP itself and the d-d electronic transitions of the copper ion. nih.gov

Free aqueous Cu(II) ions have a broad, weak absorption band in the 700-800 nm range. ufv.br Upon complexation with ATP, the maximum absorbance (λmax) of this d-d transition often shifts to shorter wavelengths (a blueshift), indicating a change in the ligand field around the copper ion. mdpi.com The magnitude of this shift can provide information about the coordinating atoms; for example, coordination to nitrogen atoms generally produces a larger shift than coordination to oxygen atoms. mdpi.com The interaction of Cu(II) with ATP can be studied as a function of pH, where different species with distinct λmax values are observed, reflecting changes in the coordination sphere. nih.gov Additionally, the intense UV absorption band of the adenine moiety of ATP (around 259-260 nm) can also be perturbed upon copper binding, which is useful for determining binding constants. d-nb.inforesearchgate.net

Table 3: UV-Vis Spectral Data for Cu(II)-ATP Systems

| Complex/System | pH | λmax (nm) | Assignment/Interpretation | Reference |

|---|---|---|---|---|

| Cu(II)-Aqueous | ~3 | ~790 | Octahedral Cu(II) complex | ufv.br |

| Cu(II)-ATP | ~5.0 | ~750 | Coordination to phosphate and N7 | mdpi.com |

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed "fingerprint" information about the molecular structure of Cu-ATP complexes. oup.com By analyzing the changes in the vibrational frequencies of ATP upon copper coordination, the specific binding sites can be identified. Resonance Raman spectroscopy, where the laser excitation wavelength is tuned to an electronic absorption band of the complex, can selectively enhance the vibrations of the chromophoric part of the molecule, providing enhanced sensitivity for the Cu-ligand bonds. acs.orgnih.gov

Key observations from Raman studies of Cu-ATP complexes include:

Phosphate Group Vibrations: Changes in the stretching frequencies of the P-O bonds in the triphosphate chain confirm the involvement of the phosphate groups in metal coordination.

Purine Ring Vibrations: Shifts in the vibrational modes of the adenine ring are indicative of coordination to the ring nitrogens, such as N7. oup.com

Cu-Ligand Stretching Modes: In resonance Raman spectra, low-frequency bands can be observed that are assigned to the stretching vibrations of the copper-nitrogen (Cu-N) and copper-oxygen (Cu-O) bonds, providing direct evidence of the coordination. nih.gov For example, bands between 350 and 473 cm⁻¹ have been assigned to Cu-N or Cu-O stretching modes in "blue" copper proteins. nih.gov

X-ray Crystallography and Diffraction Studies of Copper-Nucleotide Systems

X-ray crystallography stands as a cornerstone technique for determining the three-dimensional structure of molecules at atomic resolution. wikipedia.org This experimental science involves directing a beam of X-rays onto a crystal of the substance of interest. The crystal diffracts the X-rays in specific directions, and by measuring the angles and intensities of these diffracted beams, a detailed picture of the electron density within the crystal can be constructed. wikipedia.org This electron density map allows for the precise determination of atomic positions, bond lengths, and angles.

In the context of copper-nucleotide systems, X-ray diffraction has been a powerful tool for elucidating the structure of complexes formed between transition metal ions and nucleic acid constituents. ias.ac.in Early studies, such as the one on the triclinic bis-(6-aminopurine)copper(II) tetrahydrate, provided foundational insights into how copper ions coordinate with nucleotide bases. iucr.org In this particular dimeric complex, the copper ion is coordinated by the N(3) and N(9) atoms of the adenine rings. iucr.org

More recent studies have expanded upon this, investigating more complex systems, including ternary complexes where another ligand is present in addition to the copper ion and the nucleotide. ias.ac.inacs.org These crystallographic studies are essential for understanding the specific modes of binding and the conformational effects of metal ion coordination on the structure of nucleic acids. ias.ac.in

The general process of X-ray crystallography involves several key steps:

Crystallization: The first and often most challenging step is to obtain high-quality crystals of the copper-nucleotide complex.

Data Collection: The crystal is mounted in an X-ray diffractometer and exposed to an X-ray beam. The diffraction pattern is recorded on a detector. wikipedia.org

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data. wikipedia.org

The data obtained from these studies, such as atomic coordinates and bond distances, provide an unambiguous depiction of the solid-state structure of these complexes.

Structural Elucidation and Coordination Geometries of Copper-ATP Species

The interaction between copper(II) ions and adenosine triphosphate is a dynamic process influenced by various factors, primarily the pH of the solution. The resulting complexes can adopt multiple coordination geometries and exist in different isomeric and conformational states.

Identification of Copper Binding Sites within the Adenosine Triphosphate Molecule (Phosphate Oxygens, Adenine N7, N3, Amino Group)

The ATP molecule offers several potential coordination sites for the copper(II) ion. These include the oxygen atoms of the triphosphate chain, and the nitrogen atoms of the adenine base (N1, N3, N7, and the exocyclic amino group at C6). nih.gov

Phosphate Oxygens: At lower pH values, the primary binding sites for Cu(II) are the oxygen atoms of the phosphate groups. researchgate.net Spectroscopic studies have confirmed that the interaction between Cu²⁺ and ATP involves chelation with the phosphate groups. researchgate.net

Adenine Nitrogen Atoms: The nitrogen atoms of the purine ring, particularly N7 and N3, are also significant binding sites. The involvement of the N7 atom in coordination has been a subject of study, with some research indicating an indirect interaction mediated by a water molecule. researchgate.net However, other studies on similar copper-purine complexes have shown direct coordination to the N3 and N9 atoms (N9 in adenosine is equivalent to N7 in the context of adenine base numbering for coordination). iucr.org The amino group of adenine can also participate in coordination. The coordination of the Cu(II) ion with the purine base is versatile and dependent on the pH. banglajol.info

The following table summarizes the primary binding sites of Cu(II) on the ATP molecule:

| Binding Site | Description | Evidence |

| Phosphate Oxygens | The negatively charged oxygen atoms of the α, β, and γ-phosphate groups. | Spectroscopic studies (NMR, UV-Vis) indicate complexation at low pH. researchgate.netresearchgate.net |

| Adenine N7 | Nitrogen atom in the imidazole (B134444) ring of the adenine base. | Indirect interaction via a water molecule has been proposed. researchgate.net |

| Adenine N3 | Nitrogen atom in the pyrimidine (B1678525) ring of the adenine base. | X-ray crystallography of related copper-purine complexes shows direct coordination. iucr.org |

| Amino Group | The exocyclic amino group attached to the C6 of the adenine ring. | Can participate in the coordination sphere of the copper ion. nih.gov |

pH-Dependent Coordination Modes and Species Distribution

The coordination mode of copper(II) to ATP is highly dependent on the pH of the solution, which dictates the protonation state of both the ATP molecule and any coordinated water molecules. researchgate.netbanglajol.info This results in a distribution of different complex species across a range of pH values.

At a low pH, complexation primarily occurs through the oxygen atoms of the phosphate chain. researchgate.net As the pH increases, deprotonation of the adenine ring can occur, facilitating coordination with the nitrogen atoms of the base. For instance, studies on copper(II) complexes with adenine have shown that the nucleobase can act as a cationic, neutral, or anionic ligand depending on the pH. banglajol.info

In ternary systems containing Cu(II), ATP, and another ligand, the distribution of species is also pH-dependent. For example, in a Cu(II)/Dopamine/ATP system, ternary complexes are formed up to a pH of about 9.0, after which binary Cu(II)/Dopamine complexes become dominant. mdpi.com

The following table illustrates the general trend of Cu(II)-ATP coordination with varying pH:

| pH Range | Predominant Coordination Mode | Description |

| Low pH | Phosphate-oriented | Cu(II) binds primarily to the oxygen atoms of the triphosphate chain. researchgate.net |

| Neutral pH | Mixed chelation | Coordination may involve both the phosphate chain and the adenine base. banglajol.info |

| High pH | Base-oriented/Hydroxo complexes | As the pH increases, coordination to the deprotonated adenine base becomes more favorable, and hydroxo complexes may form. researchgate.netmdpi.com |

Isomeric and Conformational States of Copper(II)-ATP Complexes in Solution

In solution, copper(II)-ATP complexes are not static entities but can exist in various isomeric and conformational states. These different states can be in equilibrium with each other, and their relative populations can be influenced by factors such as temperature and the presence of other molecules.

The flexibility of the triphosphate chain and the potential for different coordination geometries around the copper(II) ion contribute to this conformational diversity. Copper(II) complexes are known to exhibit conformational dynamicity, interconverting between geometries such as trigonal bipyramidal and square pyramidal. rsc.orgrsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying these different states in solution. By analyzing the EPR spectra at various temperatures, it is possible to observe the interconversion between different conformational isomers. rsc.org For instance, in some copper(II) complexes, a trigonal bipyramidal geometry might be favored at higher temperatures, while a square pyramidal geometry predominates at lower temperatures. rsc.org

Furthermore, the existence of cis- and trans-isomers has been proposed for related bis-amino acid Cu(II) complexes, suggesting that similar isomeric forms could exist for Cu(II)-ATP complexes in solution. researchgate.net The energy difference between such isomers can be small enough to allow for their coexistence. researchgate.net

The study of these isomeric and conformational states is crucial for understanding the reactivity and biological function of copper-ATP complexes, as different conformations can exhibit different catalytic or recognition properties.

Coordination Chemistry and Binding Dynamics of Copper Adenosine Triphosphate

Thermodynamics of Copper-ATP Complex Formation

The formation of complexes between copper ions and adenosine (B11128) 5'-triphosphate (ATP) is a thermodynamically driven process, characterized by specific stability constants and influenced by enthalpic and entropic contributions.

Determination of Stability Constants and Thermodynamic Parameters

The stability of copper-ATP complexes is quantified by their stability constants (log K), which are determined experimentally, primarily through potentiometric and calorimetric titrations. rsc.orgufv.br These studies have revealed the formation of various species, including mononuclear and binuclear copper complexes with ATP. ufv.brufv.br For instance, the stability constant for the formation of the [Cu(ATP)]²⁻ complex has been reported, along with those for protonated and dimeric species such as [Cu₂(ATP)]. rsc.orgufv.br

Potentiometric measurements, conducted at controlled temperature and ionic strength, allow for the determination of the stoichiometry and stability of the complexes formed in aqueous solution. rsc.orgufv.br Calorimetric studies complement these findings by providing the thermodynamic parameters associated with complex formation, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). rsc.orgdoi.org

Stability Constants (log K) for Copper(II)-ATP Complexes

| Complex Species | log K | Conditions | Reference |

|---|---|---|---|

| [Cu(ATP)]²⁻ | 6.34 | 0.1 M NaCl, 298.1 K | ufv.br |

| [Cu₂(ATP)] | - | - | rsc.org |

| CuLATP | 32.58 | 0.1 M NaCl, 298.1 K, in the presence of an amino/amide macrocycle (L) | ufv.br |

Analysis of Enthalpic and Entropic Contributions to Copper-ATP Binding

The thermodynamic profile of copper-ATP binding is defined by the balance between enthalpic (ΔH°) and entropic (ΔS°) contributions. Calorimetric studies have shown that the formation of the [Cu(ATP)]²⁻ complex is characterized by specific changes in enthalpy and entropy. rsc.orgrsc.org

In many cases, the binding of copper to ATP is an entropically driven process, indicated by a favorable (positive) entropy change. nih.gov This positive entropy change is often attributed to the release of water molecules from the hydration shells of both the copper ion and the ATP molecule upon complexation. However, the enthalpic contribution can vary and may be either favorable (exothermic) or unfavorable (endothermic), depending on the specific coordination environment and the nature of the bonds formed. nih.govplos.org

For instance, in some systems, the formation of mixed-ligand complexes involving copper, ATP, and another ligand, such as an amino acid, can lead to changes in the enthalpic and entropic contributions, suggesting the presence of non-covalent interactions like stacking between the aromatic moieties of the ligands. rsc.orgdoi.orgrsc.org

Thermodynamic Parameters for the Formation of a Cu(II)-ATP Complex

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| ΔG° (kJ/mol) | - | t = 25°C, I = 0.1 mol dm⁻³ (KNO₃) | doi.org |

| ΔH° (kJ/mol) | - | t = 25°C, I = 0.1 mol dm⁻³ (KNO₃) | doi.org |

| ΔS° (J/mol·K) | - | t = 25°C, I = 0.1 mol dm⁻³ (KNO₃) | doi.org |

Specific values for the simple Cu-ATP complex were not explicitly provided in the search results, but the references indicate these parameters are determined.

Kinetics of Copper-ATP Interactions

The kinetics of copper-ATP interactions encompass the rates at which these complexes form and dissociate, as well as the mechanisms governing the transfer of copper ions.

Rates of Association and Dissociation for Copper-ATP Complexes

The rates of association and dissociation are fundamental to understanding the dynamic nature of copper-ATP complexes. Kinetic studies, such as those monitoring changes in UV-Vis absorption, can provide apparent second-order rate constants for the formation of these complexes. d-nb.info For example, the formation of a Cu(II)-ATP complex has been shown to enhance the rate of certain catalytic reactions, indicating a dynamic interaction. d-nb.info

Mechanisms of Ligand Exchange and Copper Transfer Involving ATP

The transfer of copper ions involving ATP is a crucial process in biological systems, particularly in the context of copper-transporting ATPases. nih.gov These enzymes utilize the energy from ATP hydrolysis to transport copper across cellular membranes. nih.govfrontiersin.org The mechanism often involves a ligand exchange process, where copper is transferred from a copper chaperone protein to the ATPase. frontiersin.orgresearchgate.netnih.gov

This transfer is a highly regulated process that can involve the formation of a transient ternary complex between the chaperone, the copper ion, and the ATPase. nih.govpnas.org The interaction is often driven by electrostatic interactions between the proteins. nih.gov The binding of copper and ATP to the ATPase induces conformational changes that are essential for the transport cycle. nih.govnih.gov The initial binding of copper may occur at an "entrance" site on the ATPase before it is transferred to transmembrane binding sites for translocation. nih.gov

Influence of Solution Conditions on Copper-ATP Coordination Equilibria

The coordination equilibria of copper-ATP are highly sensitive to the surrounding solution conditions, most notably pH and the presence of other coordinating ligands. rsc.org

Changes in pH affect the protonation state of both ATP and any other ligands present, which in turn influences their ability to coordinate with copper ions. ufv.br For example, at lower pH values, protonated species of the copper-ATP complex can be predominant. ufv.br

Role of Metallochaperones and Other Biomolecules in Modulating Copper-ATP Interactions

The interaction between copper and adenosine triphosphate (ATP) within a cellular context is not a simple dyadic relationship. It is intricately modulated by a host of specialized proteins, primarily metallochaperones, and other small biomolecules. These molecules are essential for maintaining copper homeostasis, preventing off-pathway reactions, and ensuring that copper is delivered to specific ATP-dependent enzymes, known as Cu-ATPases, for transport. nih.gov The modulation occurs through a series of highly regulated binding and transfer events that directly link the availability of intracellular copper to the energy-releasing hydrolysis of ATP.

Metallochaperones are proteins that bind and transport metal ions, delivering them to specific target proteins while preventing the toxic effects of free ions. oup.com In the case of copper, these chaperones play a pivotal role in shuttling copper to P-type ATPases (Cu-ATPases), such as ATP7A (Menkes protein) and ATP7B (Wilson's disease protein). mdpi.comnih.gov These enzymes utilize the energy from ATP hydrolysis to transport copper across cellular membranes, either for efflux out of the cell or for incorporation into cuproenzymes within the secretory pathway. nih.govmdpi.com

The primary cytosolic copper chaperone in humans is Atox1. mdpi.com Atox1 receives copper from the import protein Ctr1 and delivers it directly to the N-terminal metal-binding domains (MBDs) of ATP7A and ATP7B. mdpi.commdpi.com This transfer is not merely a passive delivery but a key regulatory step. The binding of copper, mediated by Atox1, induces conformational changes in the ATPase, which in turn stimulates its catalytic activity. nih.govnih.gov Research demonstrates that the incubation of copper-bound Atox1 with the full-length Wilson's disease protein (ATP7B) leads to a stimulation of its catalytic, ATP-hydrolyzing activity. nih.gov This provides strong evidence for the direct regulatory effect of the chaperone on the transporter's function. nih.gov

Beyond the primary Atox1-ATP7A/B pathway, other biomolecules are involved. In mitochondria, a different set of chaperones, including Cox17, Sco1, and Cox11, manage copper trafficking. bmbreports.org Cox17 acquires copper in the cytosol and delivers it to Sco1 and Cox11, which then facilitate its insertion into cytochrome c oxidase (Complex IV), a critical enzyme in the electron transport chain. bmbreports.org The function of this complex is directly linked to the establishment of a proton gradient that drives ATP synthesis, thus connecting copper delivery to cellular energy production. bmbreports.org

Small molecules like glutathione (B108866) (GSH), a highly abundant thiol-containing molecule, may also play a role. mdpi.com Glutathione can bind copper and is thought to facilitate its entry into cells and potentially mediate its transfer to some proteins before the high-specificity chaperones take over. mdpi.com

The table below summarizes the key proteins involved in modulating copper-ATP dynamics.

| Molecule | Class | Primary Function in Copper-ATP Modulation | Organism/System |

|---|---|---|---|

| Atox1 (Hah1) | Metallochaperone | Delivers Cu(I) to the N-terminal domains of ATP7A/ATP7B, regulating their ATPase activity. nih.govmdpi.com | Mammals |

| ATP7A (Menkes Protein) | P-type ATPase | Utilizes ATP to transport copper across membranes; activity is modulated by Atox1-mediated copper delivery. mdpi.com | Mammals |

| ATP7B (Wilson's Disease Protein) | P-type ATPase | Utilizes ATP to transport copper for biliary excretion and incorporation into enzymes; regulated by Atox1. nih.govnih.gov | Mammals |

| CopZ | Metallochaperone | Bacterial homolog of Atox1; donates copper to Cu-ATPases like CopA. nih.gov | Bacteria |

| Cox17 | Metallochaperone | Transports copper into the mitochondrial intermembrane space for delivery to cytochrome c oxidase, linking copper to ATP synthesis. bmbreports.org | Eukaryotes |

| Sco1/Cox11 | Metallochaperone | Receive copper from Cox17 and mediate its insertion into the CuA and CuB sites of cytochrome c oxidase, respectively. bmbreports.org | Eukaryotes |

| Glutathione (GSH) | Tripeptide | Binds intracellular copper and may facilitate its transfer to chaperones. mdpi.com | Most organisms |

Detailed research findings further illuminate the intricacies of these interactions, particularly for the well-studied Atox1-ATP7B system.

| Research Finding | Method/Observation | Implication | Reference |

|---|---|---|---|

| Stoichiometry of Copper Transfer | Recombinant Atox1 was shown to transfer a maximum of six copper atoms to the N-terminal domain of ATP7B (N-WNDP) in a dose-dependent and saturable manner. | Demonstrates a direct and quantifiable transfer of multiple copper ions from the chaperone to the regulatory domain of the ATPase. | nih.gov |

| Regulation of ATPase Activity | Incubation of Cu-Atox1 with full-length ATP7B stimulated the ATPase's catalytic activity. Conversely, apo-Atox1 removed copper and down-regulated activity. | Confirms that the chaperone acts as a direct regulator of the ATPase's energy consumption, switching it on or off based on copper availability. | nih.gov |

| Role of Specific MBDs | Mutation of the copper-binding CxxC motif in the second metal-binding domain (MBD2) of ATP7B disrupts its activation by Cu-Atox1. | Suggests that specific MBDs may act as crucial "gateways" for receiving copper from Atox1, and that inter-domain communication is vital. | nih.gov |

| Conformational Changes upon Copper Binding | Molecular dynamics simulations showed that copper binding to the MBDs of ATP7B increases the mobility and separation of MBD2 and MBD3 from the core protein. | Provides a mechanistic model where copper binding activates the protein by inducing structural rearrangements that relieve auto-inhibition. | nih.gov |

| Mitochondrial Copper Delivery | Cox17 delivers copper to downstream chaperones (Sco1, Cox11) for insertion into cytochrome c oxidase, an enzyme essential for the proton gradient that drives ATP synthesis. | Illustrates an indirect but vital modulation, where proper copper trafficking is a prerequisite for efficient cellular energy (ATP) production. | bmbreports.org |

Computational Approaches to Copper Adenosine Triphosphate Systems

Density Functional Theory (DFT) Calculations for Copper-ATP Structural Prediction and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometries of metal-containing biological systems, a task that is often challenging for simpler computational methods. marcelswart.euresearchgate.netnih.gov DFT calculations allow for the prediction of molecular properties, reaction mechanisms, and spectroscopic parameters with a reasonable degree of accuracy. researchgate.netnih.gov

In the context of copper-adenosine triphosphate (Cu-ATP), DFT has been instrumental in predicting the coordination structures of the Cu²⁺·ATP complex. researchgate.net These calculations can elucidate the preferred binding modes of copper to the phosphate (B84403) groups and the adenine (B156593) base of ATP. For instance, studies have shown that DFT can be used to model the geometry of copper ions bound to adjacent nucleotides, providing insights into the structural basis of their interaction. researchgate.net Furthermore, DFT is crucial for understanding the mechanisms of reactions catalyzed by Cu-ATP complexes. It can be used to calculate the relative electronic energies of reaction intermediates and transition states, thereby mapping out the most plausible reaction pathways. researchgate.net One notable application has been in exploring the Cu²⁺·ATP catalyzed Diels-Alder reaction, where DFT calculations helped to explain the stereoselectivity of the reaction by identifying the favored direction of attack on the intermediate complex. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of functional and basis set. sumitomo-chem.co.jp Therefore, it is often necessary to benchmark different functionals against experimental data or higher-level computations to ensure the reliability of the results. sumitomo-chem.co.jp Despite these considerations, DFT provides invaluable insights into the static and electronic properties of copper-ATP systems that are often inaccessible through experimental means alone. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Copper-ATP Systems and Protein Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of copper-ATP systems and their interactions with proteins over time. pnas.orgmdpi.com MD simulations have become increasingly vital for understanding the high-resolution dynamics of complex biomolecular systems. pnas.org These simulations can reveal large-scale conformational changes, fluctuations of specific residues, and the intricate dance of interactions between molecules. pnas.orgnih.gov

MD simulations have been particularly insightful in studying copper-transporting P-type ATPases like ATP7B, which are crucial for maintaining copper homeostasis. nih.gov In these complex membrane proteins, copper binding to the N-terminal metal-binding domains (MBDs) triggers regulatory conformational changes. nih.gov MD simulations of ATP7B, both with and without bound copper (holo and apo states), have revealed significant differences in the mobility and positioning of the MBDs. nih.gov For example, simulations have shown that in the copper-bound state, certain MBDs exhibit increased mobility, leading to a more extended conformation of the N-terminal regulatory region. nih.gov This supports a mechanism where copper binding activates the protein by reducing interactions between the MBDs and the core of the protein. nih.gov

Furthermore, MD simulations can probe the interactions between copper-ATP and other proteins. For instance, simulations can model the transfer of copper from chaperone proteins like Atox1 to the MBDs of ATP7B. nih.gov By analyzing the trajectories, researchers can identify key residues and interactions that govern the protein-protein recognition and metal transfer process. researchgate.net The dynamic nature of these interactions, which are often transient and difficult to capture experimentally, can be effectively studied using MD simulations. researchgate.netuniversiteitleiden.nl The results of these simulations can be validated against experimental data, such as that from electron paramagnetic resonance, to ensure their accuracy. nih.gov

| System | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| ATP7B (apo and holo) | Copper-dependent structural dynamics | Increased mobility of MBD2, MBD3, and MBD5 in the holo state, leading to a more extended N-terminal region. | nih.gov |

| CueR Protein (apo and holo) | Dynamic behavior and global motions | Observed large-scale helical bending motions potentially involved in DNA binding and transcription activation. | nih.gov |

| Copper-bound Amyloid-β Peptide | Impact of N-terminus mutations | Mutations significantly affected secondary structure, stability, and conformational changes compared to the wild-type. | nih.gov |

| Quercetin 2,3-dioxygenase (2,3QD) | Mobility of the substrate cavity | A flexible loop at the entrance of the substrate cavity plays a role in locking the substrate in place. | universiteitleiden.nl |

Bioinformatics and Homology Modeling of Copper-Transporting ATPases

Bioinformatics and homology modeling are indispensable computational tools for studying large and complex proteins like copper-transporting ATPases, for which experimental structures may be incomplete or unavailable. thesciencepublishers.comau.dk Homology modeling allows for the prediction of the three-dimensional structure of a protein based on the experimentally determined structure of a homologous protein (a template). thesciencepublishers.comnih.gov

Bioinformatics analyses, including sequence alignment and conservation profiling, complement homology modeling by identifying functionally important residues and domains. nih.gov For example, sequence analysis of ATP7A and ATP7B has shown that the domains and residues involved in catalytic phosphorylation and copper transfer are highly conserved. au.dk These computational models also facilitate the study of protein-protein interactions. Molecular docking studies, guided by bioinformatics, can predict the binding interfaces between copper-transporting ATPases and their partner proteins, such as the copper chaperone Atox1. thesciencepublishers.com These predictions can then be tested and refined through experimental techniques like site-directed mutagenesis. researchgate.net

| Target Protein | Template Structure | Key Insights from Modeling | Reference |

|---|---|---|---|

| Human ATP7B | Bacterial Copper-ATPase LpCopA | Provided a framework for analyzing Wilson disease-causing mutations and understanding the transport mechanism. | nih.gov |

| Human ATP7A and ATP7B | Bacterial Copper-ATPase LpCopA and soluble domains | Showed high conservation of catalytic and copper-transfer residues; proposed a model for the arrangement and interaction of the heavy-metal binding domains. | au.dk |

| Human ATP7B Isoforms | Various PDB templates via BlastP | Predicted 3D structures of different isoforms and used molecular docking to study interactions with the chaperone ATOX1. | thesciencepublishers.com |

Biological and Enzymatic Roles of Copper Adenosine Triphosphate

Copper-Transporting P-Type ATPases (Cu-ATPases)

Copper-transporting P-type ATPases (Cu-ATPases), such as ATP7A and ATP7B in humans and their bacterial homolog CopA, are crucial membrane proteins that maintain cellular copper balance. physiology.orgucsd.edu These enzymes actively transport copper ions from the cytosol across membranes, a process powered by the hydrolysis of ATP. physiology.org This transport is essential for both removing excess, potentially toxic copper from the cell and for delivering copper to the secretory pathway for incorporation into copper-dependent enzymes. physiology.orgnih.gov Dysregulation of these transporters leads to severe genetic disorders, such as Menkes disease (associated with ATP7A) and Wilson disease (associated with ATP7B), highlighting their critical physiological importance. physiology.orgucsd.edu

Mechanistic Principles of ATP Hydrolysis Coupled Copper Translocation by ATP7A, ATP7B, and Bacterial CopA

The transport of copper by Cu-ATPases is an active process directly fueled by the hydrolysis of ATP. This mechanism follows a classic Post-Albers cycle, common to P-type ATPases, which involves the enzyme cycling between two main conformational states, E1 and E2. nih.gov

The catalytic cycle begins with the enzyme in the E1 conformation, where high-affinity copper-binding sites are accessible from the cytoplasm. nih.gov The binding of both copper (Cu+) and ATP initiates the process. nih.gov The energy from ATP is then used to phosphorylate a highly conserved aspartate residue within the P-domain, forming a high-energy acylphosphate intermediate. nih.govnih.gov This phosphorylation event triggers a significant conformational change, transitioning the enzyme from the E1 to the E2 state. nih.gov

In the E2 state, the copper-binding sites are reoriented to face the extracellular or luminal side of the membrane, and their affinity for copper is greatly reduced. nih.gov This allows for the release of the copper ion into the extracellular space or the lumen of an organelle like the trans-Golgi Network. nih.govwikipedia.org Following copper release, the enzyme is dephosphorylated, a step facilitated by the Actuator (A) domain, which allows it to return to the E1 conformation, ready for another transport cycle. proteopedia.org This tight coupling ensures that the movement of copper is unidirectional and directly linked to the consumption of ATP. nih.gov

Structural Domains and Catalytic Sites of Cu-ATPases

Cu-ATPases possess a complex, multi-domain structure essential for their function. This architecture includes several cytoplasmic domains and a transmembrane region that work in concert to bind ATP, accept copper, and translocate it across the membrane. nih.govau.dk

N-domain (Nucleotide-binding domain): This cytoplasmic domain is responsible for binding ATP. nih.govproteopedia.org Its interaction with ATP is a prerequisite for the subsequent phosphorylation of the P-domain. proteopedia.org

P-domain (Phosphorylation domain): This domain contains the invariant DKTGT motif, which includes the key aspartate residue that becomes phosphorylated during the catalytic cycle. nih.govwikipedia.org The formation of the phosphoenzyme intermediate is the central energy-transducing step. semanticscholar.org

A-domain (Actuator domain): This domain acts as a phosphatase, catalyzing the dephosphorylation of the P-domain, which is necessary to reset the enzyme for a new transport cycle. nih.govproteopedia.org Its movement is driven by the phosphorylation event. nih.gov

Transmembrane Metal-Binding Sites (TM-MBSs): Embedded within the transmembrane helices are the sites that directly bind and transport the copper ion. nih.govsemanticscholar.org In bacterial CopA, two distinct sites have been identified: Site I, formed by two Cysteine residues and a Tyrosine, and Site II, composed of an Asparagine, a Methionine, and a Serine. nih.gov These sites exhibit very high affinity for Cu+. nih.gov The core transmembrane region of human ATP7A and ATP7B contains a highly conserved CPC (Cys-Pro-Cys) motif in transmembrane helix 6, which is critical for cation binding. scholaris.ca

N-Terminal Metal-Binding Domains (N-MBDs): A distinctive feature of Cu-ATPases is the presence of one or more metal-binding domains at their N-terminus. nih.gov Human ATP7A and ATP7B have six of these domains, each containing a conserved CXXC copper-binding motif. au.dkscholaris.ca These domains are not essential for the basic transport activity but play a crucial regulatory role, sensing intracellular copper levels and modulating the enzyme's catalytic velocity and trafficking within the cell. nih.govsemanticscholar.org

| Domain | Key Feature/Motif | Primary Function |

| N-domain | ATP-binding site | Binds ATP to initiate the catalytic cycle. nih.govproteopedia.org |

| P-domain | DKTGT motif | Site of phosphorylation, linking ATP hydrolysis to conformational change. nih.govwikipedia.org |

| A-domain | TGE motif | Acts as a phosphatase to dephosphorylate the P-domain, resetting the enzyme. nih.govproteopedia.org |

| Transmembrane Domain | CPC motif (in TM6) | Forms the channel and contains the high-affinity sites for copper translocation. nih.govscholaris.ca |

| N-terminal MBDs | CXXC motif | Regulate ATPase activity and trafficking in response to cellular copper levels. nih.govnih.gov |

Regulation of Cu-ATPase Activity and Cellular Copper Homeostasis

The activity of Cu-ATPases is tightly regulated to maintain copper homeostasis, ensuring that cells have enough copper for essential enzymes without accumulating toxic levels. physiology.orgucsd.edu This regulation occurs primarily through controlling the intracellular location of ATP7A and ATP7B.

Under basal copper conditions, both ATP7A and ATP7B are predominantly located in the trans-Golgi network (TGN). wikipedia.org Here, they transport copper into the TGN lumen, where it is incorporated into newly synthesized copper-dependent enzymes, such as ceruloplasmin. youtube.com

Involvement of Copper Cofactors in Mitochondrial Energy Metabolism and ATP Synthesis

Mitochondria are the powerhouses of the cell, responsible for generating the vast majority of cellular ATP through the process of oxidative phosphorylation. cas.czbmbreports.org Copper is an indispensable component of this process, serving as a critical cofactor in key mitochondrial metalloenzymes that mediate electron transfer and ultimately drive ATP synthesis. nih.govnih.gov

Cytochrome c Oxidase (CcO) Activity and Proton Gradient Generation for ATP Production

Cytochrome c oxidase (CcO), also known as Complex IV, is the terminal enzyme of the mitochondrial electron transport chain. cas.czwilliams.edu Its function is absolutely dependent on copper. CcO catalyzes the transfer of electrons from cytochrome c to molecular oxygen, the final electron acceptor in respiration, reducing it to water. williams.edunumberanalytics.com This reaction is highly exergonic. numberanalytics.com

The energy released from this electron transfer is used by CcO to pump protons from the mitochondrial matrix into the intermembrane space. williams.edunumberanalytics.com For every molecule of oxygen reduced (which requires four electrons), four protons are pumped across the inner mitochondrial membrane. williams.edu This process, along with proton pumping by Complexes I and III, generates a steep electrochemical proton gradient across the inner mitochondrial membrane. williams.edunih.gov This proton-motive force is the driving force for ATP synthesis. The protons flow back into the matrix through another enzyme complex, ATP synthase (Complex V), which harnesses the energy of this flow to convert ADP and inorganic phosphate (B84403) into ATP. williams.edu Therefore, the copper-dependent activity of CcO is directly linked to the cell's ability to produce ATP. numberanalytics.comresearchgate.net

General Role of Copper in Mitochondrial Metalloenzymes Mediating ATP Synthesis and Electron Transfer

Beyond its central role in CcO, copper's influence on mitochondrial ATP synthesis is multifaceted. The electron transport chain itself is a series of metalloenzyme complexes that facilitate the flow of electrons, with copper being a key player in the final step. nih.gov The redox-active nature of copper, allowing it to cycle between Cu(I) and Cu(II) states, makes it an ideal cofactor for the one-electron transfer reactions that characterize the respiratory chain. youtube.comnih.gov

Mitochondria must import copper from the cytosol to assemble these vital cuproenzymes. nih.gov This highlights a direct link between cellular copper homeostasis, managed by transporters like ATP7A and ATP7B, and the functional integrity of mitochondria. Disruption in copper supply to the mitochondria can impair the function of CcO, leading to reduced efficiency of the electron transport chain, decreased proton pumping, and consequently, a diminished capacity for ATP synthesis. nih.gov This can result in mitochondrial dysfunction, a state implicated in a wide range of diseases. nih.gov

| Enzyme/Complex | Location | Copper's Role | Consequence of Activity |

| Cu-ATPases (ATP7A/ATP7B) | Trans-Golgi Network, Plasma Membrane | Use ATP to transport copper. | Maintain cellular copper homeostasis; deliver copper to enzymes. physiology.orgphysiology.org |

| Cytochrome c Oxidase (Complex IV) | Inner Mitochondrial Membrane | Acts as a cofactor for electron transfer to oxygen. cas.czwilliams.edu | Pumps protons, creating a gradient for ATP synthase. williams.edunumberanalytics.com |

| ATP Synthase (Complex V) | Inner Mitochondrial Membrane | (Indirectly affected by copper) | Utilizes the proton gradient generated by CcO to synthesize ATP. williams.edu |

Copper-ATP Complexes in Non-Transport Enzymatic Reactions

Recent research has unveiled that the interaction between ATP and copper ions can form a specific Cu(II)-ATP complex (Cu²⁺·ATP) that functions as an efficient catalyst. d-nb.infospringernature.com This complex is distinct from the typical role of metal-ATP complexes as co-substrates that undergo cleavage of their phosphoanhydride bonds. d-nb.infonih.gov Instead, the Cu²⁺·ATP complex acts as a chiral scaffold, leveraging the inherent chirality of the ATP molecule to influence the stereochemical outcome of chemical reactions. d-nb.inforesearchgate.net

A significant breakthrough in understanding the catalytic prowess of copper-ATP complexes comes from their application in the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction in organic synthesis. d-nb.inforsc.org Studies have demonstrated that a specific Cu(II)-ATP complex, composed of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and ATP, can efficiently catalyze this reaction with high reactivity and enantioselectivity. d-nb.inforesearchgate.net

The proposed mechanism, supported by density functional theory (DFT) calculations, suggests a specific coordination structure for the active catalyst. researchgate.net The copper(II) ion is believed to bind to the N7 nitrogen atom of the adenine (B156593) base, an oxygen atom from the β-phosphate group, and an oxygen atom from the γ-phosphate group of ATP. researchgate.netresearchgate.net This coordination, along with an intramolecular hydrogen bond between the 6-amino group of adenine and a γ-phosphate oxygen, creates a defined chiral environment around the copper center. researchgate.netresearchgate.net

In the context of the Diels-Alder reaction between azachalcones and cyclopentadiene (B3395910), the Cu²⁺·ATP complex acts as a Lewis acid catalyst. d-nb.info The copper ion activates the dienophile (azachalcone) by coordinating to it, which in turn facilitates the cycloaddition with the diene (cyclopentadiene). researchgate.net The specific geometry of the Cu²⁺·ATP complex is crucial for its catalytic efficiency and for controlling the stereochemical outcome of the reaction. d-nb.inforesearchgate.net

The importance of the triphosphate chain in this catalytic activity is underscored by experiments using ATP analogues. When adenosine (B11128) monophosphate (AMP) or adenosine diphosphate (B83284) (ADP) are used instead of ATP, there is a significant drop in both the reaction rate and the enantioselectivity, indicating that the triphosphate moiety is essential for forming the effective catalytic complex. d-nb.infospringernature.com

The Cu(II)-ATP complex has proven to be a remarkable catalyst for inducing stereoselectivity, particularly enantioselectivity, in reactions like the Diels-Alder and Michael additions. d-nb.inforsc.org The chirality of the ATP molecule, specifically the ribose sugar and the defined spatial arrangement of the phosphate groups and the adenine base upon complexation with Cu(II), is transferred to the products of the reaction. d-nb.inforsc.orgnih.gov

In a benchmark Diels-Alder reaction, the Cu²⁺·ATP catalyst yielded the product with significant enantiomeric excess (ee), demonstrating its ability to favor the formation of one enantiomer over the other. d-nb.info The stereoselectivity is thought to be governed by the specific interactions between the substrates and the chiral pocket created by the Cu²⁺·ATP complex. d-nb.inforesearchgate.net DFT calculations suggest that the approach of the diene to the activated dienophile is sterically directed by the ATP ligand, leading to the observed enantioselectivity. researchgate.net

The table below summarizes the results of a Cu²⁺·ATP catalyzed Diels-Alder reaction between azachalcone (1a) and cyclopentadiene (2), highlighting the stereoselectivity achieved.

| Entry | Catalyst | Conversion (%) | ee of exo product (%) | ee of endo product (%) |

|---|---|---|---|---|

| 1 | Cu²⁺·ATP | 90 | 74 | 65 |

Further studies have explored the effect of modifying the ATP structure on the catalytic performance. The use of deoxyadenosine (B7792050) triphosphate (dATP), which lacks the 2'-hydroxyl group on the ribose sugar, resulted in a significant decrease in both reactivity and enantioselectivity. d-nb.info This highlights the crucial role of the ribose conformation and the 2'-hydroxyl group in maintaining the optimal structure of the catalyst for effective chiral induction. d-nb.info

The catalytic capabilities of simple metal-nucleotide complexes like Cu²⁺·ATP have significant implications for understanding the processes of prebiotic chemistry and the origins of life. d-nb.infonih.gov Before the evolution of complex protein enzymes, simpler catalytic molecules would have been necessary to drive the chemical reactions needed for life to emerge. nih.gov

The finding that a Cu(II)-ATP complex can act as a stereoselective catalyst suggests that such complexes could have played a role in the chemical selection of molecules in primordial environments. d-nb.infospringernature.com The ability to selectively produce one enantiomer of a chiral molecule would have been a crucial step towards the homochirality observed in biological systems today (e.g., the exclusive use of L-amino acids and D-sugars).

Furthermore, the observation that ATP, the universal energy currency of modern life, can also function as a catalytic scaffold when complexed with a metal ion is intriguing. d-nb.infonih.govplos.org This dual function suggests a possible evolutionary pathway where ATP's role expanded from a simple chemical building block or catalyst to the central energy carrier it is today. astrobiology.com The stabilization of nucleotides like ATP by metal ions and minerals could have been a key factor in their persistence and function during prebiotic peptide synthesis. nih.gov The unique ability of acetyl phosphate (AcP) to phosphorylate ADP to ATP in the presence of Fe³⁺ ions in aqueous conditions further supports the idea that ATP's role as an energy currency has deep prebiotic roots. nih.govplos.org The catalytic function of metal-ATP complexes, therefore, might represent a glimpse into the chemical capabilities of molecules in a pre-enzymatic world. d-nb.inforesearchgate.net

Advanced Analytical Methodologies for Copper Adenosine Triphosphate Analysis

Voltammetric Techniques for Copper-ATP Detection and Characterization

Voltammetric methods offer a powerful electrochemical approach for the analysis of Cu-ATP. These techniques measure the current response of an electroactive species to a varying potential, providing quantitative and mechanistic insights into the redox behavior of the complex.

Adsorptive Stripping Voltammetry of ATP-Copper Complexes

Adsorptive stripping voltammetry (AdSV) is a particularly sensitive electrochemical technique used for the determination of trace amounts of substances. The method involves a preconcentration step where the target analyte, in this case, the ATP-copper complex, is adsorbed onto the surface of a working electrode. This is followed by a stripping step where the potential is scanned, causing the adsorbed complex to be reduced or oxidized, generating a measurable current signal that is proportional to the concentration of the analyte.

A specific method for the determination of adenosine (B11128) triphosphate (ATP) in the presence of copper at submicromolar concentration levels has been described. researchgate.net This technique is based on the controlled adsorptive accumulation of the ATP-copper complex at a thin-film mercury electrode. researchgate.net The subsequent measurement of the surface species is performed using linear DC or cyclic voltammetry scans. researchgate.net

Research has identified optimal experimental conditions for this analysis. researchgate.net These include the use of a 1x10⁻³ M sodium hydroxide (B78521) (NaOH) solution as the supporting electrolyte, an accumulation potential of -0.40 V, and a scan rate of 200 mV/s. researchgate.netscirp.org Under these conditions, the response of the ATP-copper complex is linear over a concentration range of 0.2 to 1.2 ppm. researchgate.net For an accumulation time of 30 minutes, a detection limit of 14 ppb (2.5x10⁻⁸ M) has been achieved. researchgate.net The utility of adsorptive stripping voltammetry has also been demonstrated for the analysis of other purine-related compounds in the presence of copper, such as hypoxanthine (B114508) and xanthine. scirp.orgnih.gov

Table 1: Optimal Conditions and Performance of Adsorptive Stripping Voltammetry for ATP-Copper Complex Detection

| Parameter | Value |

| Technique | Adsorptive Stripping Voltammetry |

| Analyte | ATP-Copper Complex |

| Working Electrode | Thin-Film Mercury Electrode |

| Supporting Electrolyte | 1x10⁻³ M NaOH |

| Accumulation Potential | -0.40 V |

| Scan Rate | 200 mV/s |

| Linear Range | 0.2–1.2 ppm |

| Detection Limit (30 min accumulation) | 14 ppb (2.5x10⁻⁸ M) |

Fluorescent Sensing Systems Based on Copper Coordination Polymer Nanoflowers for ATP Detection

Fluorescent sensing systems have emerged as a highly sensitive and selective platform for the detection of various analytes, including ATP. These systems often utilize the unique photophysical properties of coordination polymers, which can be modulated by the presence of a target molecule.

Recent advancements have led to the development of fluorescent nanozymes and coordination polymers for ATP detection. One such system involves a fluorescent nanozyme, Cu-ATP@[Ru(bpy)3]2+, which is formed through coordination self-assembly and electrostatic adsorption strategies. mdpi.com

Another innovative approach employs a triple-mode sensing strategy based on the ATP-induced reassembly of a copper coordination polymer nanoflower. researchgate.net This method offers ultrasensitive and accurate point-of-care profiling for ATP. researchgate.net While the search results provide a high-level overview of these systems, detailed mechanistic and performance data for a specific copper coordination polymer nanoflower system for ATP detection were not fully elaborated in the provided snippets. However, the principle relies on the interaction between ATP and the copper coordination polymer, leading to a change in the fluorescence signal. For instance, in a related system using zinc coordination polymers (ZnCPs), the introduction of ATP quenches the fluorescence intensity of a ZnCPs@AuNCs nanocomposite, forming the basis for a sensitive sensing platform. nih.gov

Table 2: Overview of Fluorescent Sensing Systems for ATP Detection

| System | Principle | Signal Change upon ATP Binding |

| Cu-ATP@[Ru(bpy)3]2+ Nanozyme | Coordination self-assembly and electrostatic adsorption. mdpi.com | Not specified in snippets. |

| Copper Coordination Polymer Nanoflower | ATP-induced reassembly of the nanoflower structure. researchgate.net | Not specified in snippets. |

| ZnCPs@AuNCs Nanocomposite | Quenching of fluorescence of the nanocomposite. nih.gov | Decrease in fluorescence intensity. |

Future Directions and Emerging Research Avenues in Copper Adenosine Triphosphate Research

Design and Development of Novel Copper-ATP Mimics for Bio-inspired Catalysis

The development of synthetic molecules that replicate the structure and function of natural biological systems is a key goal in bio-inspired catalysis. Researchers are increasingly turning to the copper-ATP complex as a model for designing new catalysts. researchgate.net Natural biomolecules are often used as chiral scaffolds to create stereoselectivity in metal-catalyzed reactions. researchgate.net While ATP-metal complexes in biological reactions typically function as co-substrates, recent findings show that a specific copper(II)-ATP complex can act as a highly efficient and enantioselective catalyst for reactions like the Diels-Alder reaction. researchgate.net

The catalytic efficiency of these mimics is rooted in the specific coordination of the copper ion with ATP. Studies combining spectroscopic analysis and density functional theory (DFT) calculations have revealed that key residues in ATP, including the N7 position of the adenine (B156593) ring and the β- and γ-phosphate groups, are crucial for both catalytic activity and stereocontrol. researchgate.net This understanding provides a roadmap for designing novel catalysts. The goal is to create synthetic enzyme mimics, or "synzymes," that leverage host-guest interactions to enhance reaction efficiency and selectivity, much like natural enzymes. acs.orgnih.gov

Future research in this area will likely focus on:

Expanding the Catalytic Repertoire: Exploring the use of Cu-ATP mimics for a wider range of chemical transformations beyond Diels-Alder reactions, such as oxidation and hydroxylation reactions. researchgate.netscribd.com

Enhancing Catalyst Stability and Reusability: Incorporating Cu-ATP mimics into robust frameworks like metal-organic frameworks (MOFs). MOFs can protect the active catalytic sites and allow for easier recovery and recycling, a key advantage for industrial applications. acs.orgnih.gov

Fine-tuning Stereoselectivity: Systematically modifying the structure of the ATP scaffold or the synthetic mimic to achieve even higher levels of enantioselectivity in catalytic reactions. researchgate.net

The development of these bio-inspired catalysts holds significant promise for creating more efficient and environmentally friendly chemical processes. acs.org

Table 1: Research Findings on Copper-ATP Mimics in Catalysis

| Research Area | Key Finding | Implication for Future Design |

| Catalytic Activity | A specific Cu(II)-ATP complex efficiently catalyzes enantioselective Diels-Alder reactions. researchgate.net | Potential for developing Cu-ATP mimics for a broad range of stereoselective organic syntheses. |

| Coordination Chemistry | The N7 of adenine and the β- and γ-phosphate groups of ATP are critical for complexing the Cu(II) ion and for catalytic efficiency. researchgate.net | Synthetic mimics should replicate this specific coordination environment to achieve high activity and selectivity. |

| Supramolecular Scaffolds | Embedding mimics into porous materials like Metal-Organic Frameworks (MOFs) can enhance stability and create confined reaction environments. acs.orgnih.gov | Design of heterogeneous catalysts with improved recyclability and substrate selectivity. |

| Reaction Mechanism | The Cu-ATP complex can create a specific chiral pocket that directs the stereochemical outcome of the reaction. researchgate.net | Computational modeling can be used to predict and optimize the shape of the catalytic pocket for different reactions. |

Interplay of Copper-ATP Interactions with Other Essential Metal Ions in Nucleotide Metabolism

Nucleotide metabolism is a tightly regulated process that depends on a delicate balance of various metal ions. While the role of magnesium (Mg²⁺) in binding ATP is well-established, the influence of other metal ions, such as copper (Cu²⁺), is an area of active investigation. All enzyme-catalyzed reactions involving ATP require divalent cations, primarily Mg²⁺, but additional metal ions can also play a role.

The interaction of Cu²⁺ with ATP is complex, involving binding to both the phosphate (B84403) groups and the adenine base. nih.govacs.org This interaction can be influenced by the presence of other metal ions and ligands. For instance, the copper-binding motif in the copper-transporting ATPase ATP7B also shows a high affinity for other transition metals like zinc (Zn²⁺) and cadmium (Cd²⁺). wikipedia.org However, copper can modulate the binding affinity for these other ions, ensuring its own preferential binding. wikipedia.org

Future research will need to untangle these complex multi-metal interactions. Key questions to be addressed include:

How does the binding of copper to ATP affect the binding and utilization of Mg²⁺ by ATP-dependent enzymes?

Do other essential metal ions, like zinc or manganese (Mn²⁺), compete with or cooperate with copper for binding sites on ATP and nucleotide-metabolizing enzymes?

How does the cellular environment, including pH and the presence of other metabolites, influence the formation of ternary complexes involving ATP, copper, and another metal ion? researchgate.net

Understanding these interactions is crucial, as disruptions in metal ion homeostasis are linked to various diseases. For example, inhibiting Cu²⁺ transport can reduce ATP synthesis in cells, which in turn affects cellular energy pathways. researchgate.net Elucidating the intricate dance between different metal ions in nucleotide metabolism could provide new insights into the pathology of these conditions.

Advanced Computational Modeling of Complex Biological Systems Involving Copper and ATP

Computational modeling has become an indispensable tool for studying the dynamic and complex nature of biological systems. Molecular dynamics (MD) simulations and other computational techniques are providing unprecedented insights into the interactions between copper and ATP at an atomic level. plos.org These models are particularly valuable for understanding systems that are difficult to assess experimentally due to their transient nature. plos.org

One major area of focus is the modeling of copper-transporting P-type ATPases, such as ATP7A and ATP7B, which are vital for maintaining copper homeostasis. plos.orgacs.org Researchers have constructed detailed models of these large membrane proteins to simulate how they function. plos.org For example, MD simulations have been used to compare the protein's dynamics in its copper-free (apo) and copper-bound (holo) states. These simulations revealed that copper binding increases the mobility of specific metal-binding domains, leading to conformational changes that activate the protein for copper transport. plos.org

Future computational studies are expected to address several key challenges:

Multi-scale Modeling: Combining different levels of theory to simulate everything from quantum mechanical events at the active site (e.g., ATP hydrolysis and copper binding) to the large-scale movements of the entire protein within a cell membrane.

Simulating Pathological Mutations: Modeling how mutations associated with diseases like Wilson's disease and Menkes' disease affect the structure, function, and regulation of copper-transporting ATPases. nih.gov This can help to explain the molecular basis of these disorders.

Integrating Experimental Data: Developing more accurate models by integrating data from various experimental techniques, such as cryo-electron microscopy, X-ray crystallography, and NMR spectroscopy. plos.orgacs.org

Metabolic Network Modeling: Using genome-scale metabolic models to simulate how copper deficiency or excess impacts broader metabolic pathways, including the balance of energy cofactors like ATP and NADPH. unl.edu

These advanced computational approaches will be instrumental in building a comprehensive, dynamic picture of how copper and ATP interact to control fundamental biological processes.

Elucidation of Regulatory Networks in Copper-ATP Homeostasis in Diverse Organisms

Maintaining the correct balance of copper is critical for all organisms, as both deficiency and excess are toxic. This delicate balance, known as copper homeostasis, is managed by a complex and interconnected network of proteins and pathways. monash.edufrontiersin.org Central to this network are the copper-transporting P-type ATPases (Cu-ATPases), ATP7A and ATP7B, which use the energy from ATP hydrolysis to pump copper across cellular membranes. nih.govmdpi.com

The regulation of these Cu-ATPases is multifaceted. Their activity is controlled not only by the direct binding of copper but also by their subcellular location and through post-translational modifications like phosphorylation. nih.govmdpi.com In response to elevated copper levels, these transporters can move from the trans-Golgi network to the plasma membrane to facilitate copper export from the cell. monash.edufrontiersin.org This trafficking is a key regulatory mechanism.

Emerging research is revealing that the regulatory networks governing copper homeostasis are more complex than previously thought. For example, kinase-mediated phosphorylation has been shown to significantly impact the function of Cu-ATPases, affecting their catalytic cycle, protein trafficking, and stability. mdpi.com Furthermore, the expression and function of these transporters can be regulated by various factors, including hormones and developmental cues, and this regulation can be cell-type specific. nih.govoup.com

Future research is needed to fully map out these regulatory networks in different organisms, from bacteria to humans. Key areas for investigation include:

Identifying Novel Regulators: Discovering new proteins and signaling pathways that influence the expression, trafficking, and activity of Cu-ATPases.

Understanding Cell-Specific Regulation: Investigating why the regulation of Cu-ATPases differs between various cell types and tissues. nih.gov

Comparative Homeostasis: Studying the copper homeostasis networks in a wide range of organisms to understand the evolutionary conservation and diversification of these regulatory mechanisms.

Links to Disease: Further exploring how dysregulation of these networks contributes to the pathology of not only copper-related disorders like Menkes and Wilson diseases but also other conditions, including neurodegenerative diseases and cancer. monash.edufrontiersin.org

A deeper understanding of these intricate regulatory systems will be essential for developing targeted therapies for a host of human diseases linked to copper dyshomeostasis.

Table 2: Key Proteins in the Regulatory Network of Copper-ATP Homeostasis

| Protein | Class | Function | Role in Copper-ATP Homeostasis |

| ATP7A / ATP7B | P-type ATPase | Transmembrane copper transporters. monash.edufrontiersin.org | Use ATP hydrolysis to pump copper into the secretory pathway or out of the cell, central to maintaining copper balance. nih.govmdpi.com |

| Atox1 | Copper Chaperone | Delivers copper to ATP7A and ATP7B in the secretory pathway. nih.gov | Directly transfers copper to the Cu-ATPases, initiating the transport cycle. wikipedia.org |

| Protein Kinases | Enzyme | Catalyze the phosphorylation of other proteins. | Regulate the activity, trafficking, and stability of Cu-ATPases through phosphorylation. mdpi.com |

| CTR1 | Copper Transporter | Primary protein responsible for copper uptake into the cell. | Controls the initial influx of copper that is then handled by the ATP-dependent export system. nih.gov |

Q & A

Q. What methodological approaches are recommended for detecting and quantifying adenosine triphosphate (ATP) in copper-rich biological systems?

Effective detection requires minimizing interference from copper ions. Aptamer-based colorimetric sensors using gold nanoparticles (AuNPs) exploit ATP-aptamer binding to stabilize AuNPs against salt-induced aggregation, enabling spectrophotometric quantification . Electrochemical biosensors with nanoporous gold platforms enhance sensitivity by optimizing potential windows to reduce copper interference . For precise separation, capillary electrophoresis (CE) coupled with mass spectrometry (MS) isolates ATP from metal ions . Validation in copper-rich matrices (e.g., neuronal or hepatic tissues) is critical to ensure accuracy.

Q. How does copper deficiency influence ATP synthesis, and what experimental models are suitable for studying this relationship?

Copper is essential for cytochrome c oxidase, a key enzyme in mitochondrial ATP synthesis. Copper-deficient cells show impaired ATP production due to disrupted electron transport chain activity . In vitro models using copper chelators (e.g., bathocuproine) in cultured hepatocytes or fibroblasts can mimic deficiency. In vivo rodent models with copper-restricted diets allow tracking of ATP levels via luciferase-based assays or P-NMR spectroscopy . Researchers should monitor redox status, as copper deficiency increases oxidative stress, indirectly affecting ATP synthesis.

Q. What are the critical factors in designing in vitro assays to study copper-ATP interactions in enzymatic systems?

Key considerations include:

- Buffer composition : Use non-chelating buffers (e.g., HEPES) to avoid stripping copper ions, with Mg²⁺ concentrations >1 mM to stabilize ATP-metal complexes .

- Redox control : Maintain an argon atmosphere to prevent Cu²⁺ reduction to Cu⁺, which can generate reactive oxygen species (ROS) .

- Enzyme selection : Myosin ATPase assays are ideal for studying hydrolysis kinetics, as actomyosin dissociation occurs within milliseconds of ATP-Cu binding . Stopped-flow kinetics can capture these rapid events.

Advanced Research Questions

Q. How do structural variations in ATP-copper complexes affect hydrolysis kinetics and energy transfer efficiency?

Infrared ion spectroscopy (IRIS) reveals that copper coordination alters ATP’s phosphate group geometry, increasing hydrolysis rates by 15–20% compared to magnesium-ATP complexes . Molecular dynamics simulations show Cu²⁺ stabilizes the γ-phosphate transition state, reducing activation energy. Advanced techniques like X-ray absorption spectroscopy (XAS) can map copper’s coordination sites in ATP, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics . Contrast these findings with Mg²⁺-ATP systems to identify metal-specific effects.

Q. What experimental strategies resolve contradictions between ATP’s intracellular energy roles and extracellular signaling functions in copper-dependent pathologies?

Spatial-temporal resolution : Use microdialysis to monitor extracellular ATP efflux (e.g., post-traumatic brain injury, where ATP peaks at 5–10 mM within 5 minutes ). For intracellular tracking, employ genetically encoded sensors (e.g., ATeam) with fluorescence resonance energy transfer (FRET) to correlate ATP dynamics with copper levels . Pharmacological modulation : Inhibit purinergic receptors (e.g., P2X7 with AZ10606120) to isolate ATP’s signaling effects during copper exposure. Compare results with ATP synthase inhibitors (e.g., oligomycin) to delineate energy-related roles .

Q. How can researchers address discrepancies in studies linking copper-ATP interactions to neurodegenerative disease mechanisms?

Contradictions arise from model variability (e.g., cell lines vs. primary neurons) and copper speciation (free vs. protein-bound). Standardize models using primary astrocytes with copper chaperones (e.g., COX17) to mimic physiological conditions. Employ synchrotron-based X-ray fluorescence microscopy (XFM) to map copper-ATP colocalization in brain slices . For mechanistic clarity, use CRISPR-edited cells lacking ATP7A/B transporters to isolate copper-ATP effects on amyloid-beta aggregation .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing time-resolved ATP-copper interaction data?

For microdialysis or FRET data, apply repeated-measures ANCOVA with pre-injury/baseline values as covariates to control for individual variability . For kinetic studies (e.g., ATP hydrolysis), use nonlinear regression to fit Michaelis-Menten curves, comparing and between copper-ATP and magnesium-ATP systems . Report effect sizes with 95% confidence intervals to highlight biological significance over mere statistical thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.